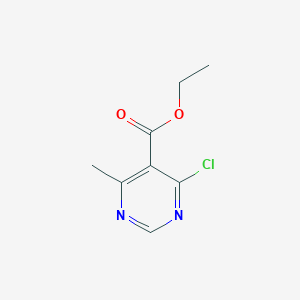

4-氯-6-甲基嘧啶-5-羧酸乙酯

描述

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Development

Building Block for Drug Synthesis

ECMPC serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow for the modification and creation of new compounds with enhanced biological activities. For instance, derivatives of ECMPC have been explored for their potential as antimicrobial agents and cytotoxic compounds against specific cancer cell lines. The presence of the chloro and carboxylate groups facilitates interactions with biological targets, which is essential for drug design.

Case Study: Antimicrobial Activity

Research has indicated that ECMPC exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, suggesting its potential application in developing new antibiotics. Further investigations into its mechanism of action could provide insights into how it disrupts bacterial growth, thereby aiding in the design of more effective therapeutic agents.

Cytotoxic Effects

Studies have shown that ECMPC can induce cytotoxic effects on certain cancer cell lines. The compound's ability to bind to specific enzymes and receptors enhances its therapeutic potential. For example, docking studies have revealed its binding affinity towards targets involved in cancer cell proliferation, indicating that ECMPC could be developed into a novel anticancer agent .

Mechanism of Action

Understanding the mechanism through which ECMPC exerts its biological effects is crucial for its application in drug development. Research suggests that the compound's interactions with biomolecules may lead to apoptosis in cancer cells, providing a pathway for therapeutic intervention.

Synthetic Methodologies

Synthesis of Derivatives

The versatility of ECMPC allows for the synthesis of various derivatives that possess unique biological properties. For example, modifications at the 2 or 4 positions of the pyrimidine ring can lead to compounds with enhanced lipophilicity or improved binding characteristics.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate | C₉H₁₁ClN₂O₂S | Contains a methylthio group instead of a methyl group |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | C₈H₉ClN₄O₂ | Contains an amino group enhancing biological activity |

| Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate | C₉H₈F₃N₂O₂ | Trifluoromethyl group increases lipophilicity |

This table illustrates how structural variations impact the biological activity and synthetic utility of pyrimidine derivatives.

作用机制

Target of Action

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate are likely related to its potential neuroprotective and anti-inflammatory properties. The compound may inhibit ER stress and apoptosis, which are biochemical pathways involved in cell death and inflammation . Additionally, the compound may inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses .

Result of Action

The molecular and cellular effects of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate’s action are likely related to its potential neuroprotective and anti-inflammatory properties. The compound may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These effects could potentially protect neuronal cells from damage and death.

生化分析

Biochemical Properties

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other pyrimidine derivatives. It interacts with various enzymes and proteins, including those involved in nucleotide synthesis and metabolism. The compound’s interactions with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its incorporation into larger molecular structures .

Cellular Effects

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes. These effects are crucial for understanding the compound’s potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to bind to active sites of enzymes or regulatory proteins allows it to modulate their activity, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolic activity. At higher doses, toxic or adverse effects can occur, including disruptions in cellular homeostasis and potential toxicity .

Metabolic Pathways

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, which are important for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell, providing insights into its potential therapeutic applications .

生物活性

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (ECMPC) is a heterocyclic organic compound with significant biological activity, particularly in pharmaceutical applications. Its structure, characterized by a pyrimidine ring with an ethyl ester and chlorine substitution, contributes to its potential therapeutic properties.

- Chemical Formula : C₈H₉ClN₂O₂

- Molecular Weight : 200.62 g/mol

- Structure : Contains a carboxylate group at the 5-position and a methyl group at the 6-position of the pyrimidine ring.

Biological Activity Overview

ECMPC has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies indicate that ECMPC exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Cytotoxic Effects : Research has shown that ECMPC may induce cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme and Receptor Interactions : The compound has demonstrated binding affinity towards certain enzymes and receptors, which may elucidate its mechanism of action in therapeutic contexts.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of ECMPC against various bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent.

Cytotoxicity Studies

In vitro assays conducted on cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed that ECMPC has cytotoxic properties with IC50 values ranging from 1.75 to 9.46 μM, outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (μM) | Comparison to 5-FU |

|---|---|---|

| MCF-7 | 1.75 | Better |

| MDA-MB-231 | 9.46 | Better |

The presence of chloro and carboxylate groups in ECMPC enhances its interaction with biological targets. Research indicates that these functional groups may facilitate binding to specific receptors involved in cancer cell proliferation and survival pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antibacterial properties of ECMPC.

- Methodology : Agar diffusion method against various bacterial strains.

- Results : Significant inhibition zones were observed, confirming its antimicrobial potential.

-

Cytotoxicity Assessment :

- Objective : Investigate the cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assay to determine cell viability post-treatment with ECMPC.

- Results : Indicated significant reduction in cell viability at low concentrations, suggesting strong anticancer activity.

Comparative Analysis with Related Compounds

ECMPC shares structural similarities with other pyrimidine derivatives, which can influence their biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate | C₉H₁₁ClN₂O₂S | Contains a methylthio group |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | C₈H₉ClN₄O₂ | Contains an amino group enhancing activity |

| Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate | C₉H₈F₃N₂O₂ | Trifluoromethyl group increases lipophilicity |

属性

IUPAC Name |

ethyl 4-chloro-6-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)10-4-11-7(6)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMLCDFPZGCELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。